2-Methyl-N-(4-methylphenyl)alanine: Structural Dynamics, Physicochemical Profiling, and Applications in Peptidomimetic Design
2-Methyl-N-(4-methylphenyl)alanine: Structural Dynamics, Physicochemical Profiling, and Applications in Peptidomimetic Design
Prepared by: Senior Application Scientist, Peptide Therapeutics & Synthetic Methodologies Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
The pursuit of metabolically stable, membrane-permeable peptide therapeutics requires the strategic incorporation of non-proteinogenic amino acids. 2-Methyl-N-(4-methylphenyl)alanine (CAS: 117755-94-9) represents a highly specialized building block designed for this exact purpose. Structurally, it is an N -arylated derivative of α -aminoisobutyric acid (Aib), featuring a p-tolyl group on the amine nitrogen and a gem-dimethyl group at the α -carbon.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its conformational constraints, and field-proven, self-validating protocols for its synthesis and incorporation into solid-phase peptide synthesis (SPPS).
Physicochemical Profiling & Molecular Identity
Understanding the baseline physicochemical properties of 2-Methyl-N-(4-methylphenyl)alanine is critical for predicting its behavior in both synthetic workflows and biological systems [1, 2]. The dual presence of the α,α -dimethyl core and the N -aryl ring drastically alters the hydrophobicity and hydrogen-bonding capacity of the molecule compared to canonical amino acids.
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Impact in Drug Design |
| Molecular Formula | C₁₁H₁₅NO₂ | Defines the core elemental composition and mass contribution. |
| Molecular Weight | 193.24 g/mol | Low molecular weight allows for multiple incorporations into a peptide sequence without violating Lipinski’s Rule of 5 parameters. |
| XLogP3 | 2.5 | High lipophilicity driven by the p-tolyl group; significantly enhances passive lipid bilayer partitioning. |
| Topological Polar Surface Area (TPSA) | 49.3 Ų | Low polar surface area; highly favorable for passive cellular permeability and crossing the blood-brain barrier (BBB). |
| H-Bond Donors | 2 (in free acid form) | Reduced to 0 when incorporated into a peptide backbone (forming a tertiary amide), drastically lowering desolvation energy. |
| H-Bond Acceptors | 2 | Maintains interaction potential at the carbonyl oxygen for target binding or intramolecular folding. |
Mechanistic Insights into Conformational Constraints
In our experience designing peptidomimetics, the primary value of 2-Methyl-N-(4-methylphenyl)alanine lies in its profound ability to dictate backbone geometry.
The Thorpe-Ingold Effect and Steric Shielding
The gem-dimethyl group at the α -carbon restricts the allowable Ramachandran dihedral angles ( ϕ , ψ ). While standard Aib strongly promotes 310 -helical or α -helical conformations, the addition of the bulky N -(p-tolyl) group introduces severe steric clash. This forces the preceding amide bond into specific cis/trans rotameric states and completely shields the peptide backbone from proteolytic enzymes (e.g., endopeptidases).
Hydrogen Bond Disruption via Tertiary Amides
When this amino acid is coupled into a peptide chain, the resulting amide bond is a tertiary amide . Because the nitrogen is fully substituted (bonded to the preceding carbonyl, the p-tolyl ring, and the α -carbon), it lacks a hydrogen bond donor. This local disruption of hydrogen bonding prevents the formation of aggregation-prone β -sheets, making it an excellent "structure-breaker" in anti-amyloidogenic drug design. Furthermore, the loss of the NH donor lowers the energetic penalty of desolvation when the peptide enters a lipid membrane, enhancing bioavailability.
Mechanistic impact of N-aryl Aib incorporation on peptide stability and permeability.
Synthetic Methodology: Palladium-Catalyzed N-Arylation
The synthesis of highly sterically hindered N -aryl amino acids is notoriously difficult due to the poor nucleophilicity of the amine and the bulk of the α -substituents. Traditional nucleophilic aromatic substitution ( SNAr ) fails or requires harsh conditions that degrade the substrate.
To ensure high yields and scalability, we employ a Buchwald-Hartwig cross-coupling strategy utilizing modern palladacycle precatalysts [3, 4].
Protocol 1: Synthesis of 2-Methyl-N-(4-methylphenyl)alanine
Causality Rationale: We utilize the t-BuBrettPhos Pd G3 precatalyst. The extreme steric bulk of the t-BuBrettPhos ligand is critical here; it accelerates the reductive elimination step of the catalytic cycle, forcing the sterically congested C-N bond to form before off-target β -hydride elimination or catalyst decomposition can occur [3].
Step-by-Step Procedure:
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Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine α -aminoisobutyric acid tert-butyl ester hydrochloride (Aib-OtBu·HCl, 1.0 equiv), 4-bromotoluene (1.2 equiv), and sodium tert-butoxide (NaOtBu, 2.5 equiv).
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Catalyst Addition: Add t-BuBrettPhos Pd G3 (5 mol%).
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Reaction: Suspend the mixture in anhydrous toluene (0.2 M) and heat to 80°C for 12 hours with vigorous stirring.
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Validation Checkpoint (Self-Validating Step): Spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 8:2) and stain with Ninhydrin. The primary amine starting material will stain purple/pink. The reaction is complete when the purple spot disappears, indicating full conversion to the secondary aniline.
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Deprotection: Filter the mixture through a Celite pad, concentrate, and isolate the intermediate via flash chromatography. Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM). Stir for 2 hours at room temperature to cleave the tert-butyl ester.
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Isolation: Evaporate the volatiles under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate the pure 2-Methyl-N-(4-methylphenyl)alanine as a white solid.
Synthetic workflow for the Pd-catalyzed N-arylation and deprotection of Aib.
Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating 2-Methyl-N-(4-methylphenyl)alanine into a growing peptide chain on a solid support presents a unique kinetic challenge. While coupling this amino acid to a primary amine on the resin is straightforward using standard HATU/DIPEA chemistry, coupling the next amino acid onto its highly hindered, electron-poor secondary aniline nitrogen is exceptionally difficult.
Protocol 2: Elongation via Acid Chloride Activation
Causality Rationale: Standard coupling reagents (like DIC/Oxyma or HATU) form active esters that are simply not electrophilic enough to react with the sterically buried N -(p-tolyl) nitrogen. To overcome this massive activation energy barrier, we must generate the highly reactive acid chloride of the incoming amino acid in situ.
Step-by-Step Procedure:
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Resin Swelling: Swell the peptide-resin (terminating in the newly coupled 2-Methyl-N-(4-methylphenyl)alanine) in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes. Drain the solvent.
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Activation of Incoming Amino Acid: In a separate dry vial, dissolve the Fmoc-protected incoming amino acid (4.0 equiv relative to resin loading) in anhydrous DCM. Add bis(trichloromethyl) carbonate (triphosgene, 1.3 equiv) and 2,4,6-collidine (10.0 equiv). Stir for 5 minutes at room temperature to form the Fmoc-amino acid chloride.
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Coupling: Transfer the activated solution to the resin. Agitate the reaction vessel at 40°C for 4 hours. The elevated temperature provides the necessary kinetic energy to overcome the steric clash during the transition state.
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Validation Checkpoint (Self-Validating Step): Perform a Chloranil Test (which is specific for detecting secondary amines, unlike the Kaiser test). Take a few resin beads, add a drop of 2% acetaldehyde in DMF, and a drop of 2% chloranil in toluene. Wait 5 minutes.
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Negative Result (Colorless/Yellow): Complete acylation. Proceed to the next SPPS step.
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Positive Result (Blue/Green): Incomplete coupling. Repeat Step 2 and 3 (double coupling) before proceeding.
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References
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National Center for Biotechnology Information. "2-Methyl-N-(4-methylphenyl)alanine." PubChem Compound Summary for CID 17605967. [Link]
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King, S. M., & Buchwald, S. L. "Development of a Method for the N-Arylation of Amino Acid Esters with Aryl Triflates." Organic Letters, 2016. [Link]
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Young, H., Guthrie, Q. A. E., & Proulx, C. "N-Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations." Organic Letters, 2019. [Link]
